molecular formula C6H8ClN3O B11739771 3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride

3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride

Cat. No.: B11739771
M. Wt: 173.60 g/mol
InChI Key: OOIQBDRBADSBBB-UHFFFAOYSA-N
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Description

3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride is a chemical compound with a unique structure that includes an oxazole ring, a nitrile group, and a methylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of α,β-acetylenic oximes with suitable reagents to form the oxazole ring . The reaction conditions often involve the use of catalysts such as AuCl3 or CuCl, which facilitate the cycloisomerization process .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, primary amines, and substituted oxazoles. These products are often characterized by their unique chemical and physical properties, which make them valuable in different applications.

Scientific Research Applications

3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

3-(methylaminomethyl)-1,2-oxazole-5-carbonitrile;hydrochloride

InChI

InChI=1S/C6H7N3O.ClH/c1-8-4-5-2-6(3-7)10-9-5;/h2,8H,4H2,1H3;1H

InChI Key

OOIQBDRBADSBBB-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NOC(=C1)C#N.Cl

Origin of Product

United States

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